Product packaging for 1-(3-Chloropyrazin-2-yl)azepane(Cat. No.:)

1-(3-Chloropyrazin-2-yl)azepane

Cat. No.: B11891485
M. Wt: 211.69 g/mol
InChI Key: PHKHAKPOHYQFJX-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern drug discovery and materials science. The incorporation of heteroatoms like nitrogen into cyclic structures introduces diverse electronic and steric properties, profoundly influencing molecular interactions.

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-disposition, is a prominent scaffold in medicinal chemistry. nih.govresearchgate.net Its presence in numerous natural products and synthetic compounds underscores its versatile role in biological systems. mdpi.com Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to:

Anticancer Activity: Many pyrazine-containing molecules have demonstrated potent cytotoxic effects against various cancer cell lines. mdpi.commdpi.com

Anti-inflammatory Properties: The pyrazine nucleus is a key component in compounds designed to modulate inflammatory pathways. mdpi.com

Antibacterial and Antifungal Effects: The unique electronic nature of the pyrazine ring contributes to its incorporation in antimicrobial agents. mdpi.com

Central Nervous System (CNS) Activity: Certain pyrazine derivatives have been investigated for their effects on the CNS.

The significance of the pyrazine ring is further highlighted by its presence in several FDA-approved drugs, validating its status as a "privileged scaffold" in drug discovery. mdpi.com The electron-withdrawing nature of the two nitrogen atoms imparts distinct reactivity to the ring, making it a versatile platform for chemical modifications. mdpi.com

Prominent Pyrazine-Containing Drugs Therapeutic Application
Pyrazinamide (B1679903) Antitubercular agent
Bortezomib Anticancer (proteasome inhibitor)
Amiloride Diuretic
Glipizide Antidiabetic

This table presents a selection of well-known drugs that feature a pyrazine core, illustrating the therapeutic relevance of this heterocyclic system.

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is another crucial motif in the design of bioactive molecules. nih.gov Its conformational flexibility, a key characteristic of seven-membered rings, allows it to adopt various spatial arrangements, which can be critical for binding to biological targets. rwth-aachen.de Azepane and its derivatives are found in a variety of natural products and have been incorporated into numerous synthetic compounds with significant therapeutic potential. nih.gov

Key therapeutic areas where the azepane scaffold has proven valuable include:

Anticancer Agents: Azepane-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. nih.gov

Antiviral Activity: The azepane ring is a structural component of certain antiviral drugs.

Antidiabetic Properties: Some azepane derivatives have shown promise in the management of diabetes. nih.gov

The azepane moiety is present in several approved drugs, further cementing its importance in pharmaceutical research. nih.gov Its three-dimensional structure provides a scaffold that can be functionalized to explore chemical space effectively. rwth-aachen.de

Notable Azepane-Containing Drugs Primary Use
Azelastine Antihistamine
Imipramine Antidepressant (dibenzazepine core)
Benazepril Antihypertensive (ACE inhibitor)

This table showcases examples of marketed drugs that incorporate the azepane ring, demonstrating its therapeutic utility.

The conceptual integration of a pyrazine and an azepane ring within a single molecule, as seen in 1-(3-Chloropyrazin-2-yl)azepane, represents a strategic approach in medicinal chemistry. This "hybrid molecule" design philosophy aims to harness the beneficial attributes of both parent scaffolds. The pyrazine moiety can serve as a versatile core for introducing various substituents and modulating electronic properties, while the azepane ring provides a flexible, three-dimensional component that can influence solubility, metabolic stability, and target engagement.

The chlorine substituent on the pyrazine ring in this compound is of particular note. Halogen atoms, especially chlorine, are frequently incorporated into bioactive molecules to enhance properties such as membrane permeability and metabolic stability, and to serve as a handle for further chemical transformations through cross-coupling reactions. tandfonline.com

Overview of Key Research Avenues for this compound and Related Structures

While specific, in-depth research on this compound is not extensively documented in publicly available scientific literature, its chemical structure suggests several promising avenues for investigation. These research directions are largely inferred from the known chemical and pharmacological properties of its constituent pyrazine and azepane moieties.

Potential research areas include:

Synthesis and Derivatization: The development of efficient and versatile synthetic routes to this compound would be a primary focus. Further research would likely involve the synthesis of a library of analogues by modifying both the pyrazine and azepane rings. For instance, the chlorine atom on the pyrazine ring could be displaced by various nucleophiles or used in cross-coupling reactions to introduce diverse functional groups. Similarly, the azepane ring could be substituted at different positions to explore the structure-activity relationship (SAR).

Medicinal Chemistry Exploration: Given the broad biological activities of pyrazine and azepane derivatives, a key research avenue would be the biological evaluation of this compound and its analogues. Screening against a panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could uncover potential therapeutic applications. The combination of an aromatic, potentially coordinating pyrazine ring with a flexible, lipophilic azepane moiety could lead to novel modes of interaction with biological macromolecules.

Chemical Biology Probes: Well-characterized derivatives of this compound could be developed as chemical probes to study biological pathways. For example, by attaching fluorescent tags or affinity labels, these molecules could be used to identify and validate new drug targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN3 B11891485 1-(3-Chloropyrazin-2-yl)azepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-(3-chloropyrazin-2-yl)azepane

InChI

InChI=1S/C10H14ClN3/c11-9-10(13-6-5-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2

InChI Key

PHKHAKPOHYQFJX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=CN=C2Cl

Origin of Product

United States

Synthetic Methodologies for 1 3 Chloropyrazin 2 Yl Azepane and Analogues

Foundational Synthetic Routes to Chloropyrazine-Azepane Frameworks

The construction of the fundamental chloropyrazine-azepane skeleton often relies on well-established reaction mechanisms that have been refined over time for the synthesis of aza-heterocyclic compounds.

The direct formation of the 1-(3-chloropyrazin-2-yl)azepane framework can be achieved through nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of 2,3-dichloropyrazine (B116531) with azepane. The pyrazine (B50134) ring, being an electron-deficient system, is susceptible to attack by nucleophiles. The two chlorine atoms on the pyrazine ring act as leaving groups, and the azepane serves as the incoming nucleophile.

The regioselectivity of this substitution is a critical aspect. In unsymmetrical dichloropyrazines, the position of nucleophilic attack is influenced by the electronic nature of other substituents on the pyrazine ring. For instance, studies on substituted 3,5-dichloropyrazines have shown that electron-withdrawing groups at the 2-position direct nucleophilic attack to the 5-position, while electron-donating groups at the 2-position favor substitution at the 3-position. nih.govresearchgate.netnih.gov In the case of 2,3-dichloropyrazine, the two nitrogen atoms of the pyrazine ring significantly activate the adjacent carbon atoms towards nucleophilic attack. The reaction with a cyclic amine like azepane would lead to the displacement of one of the chloro groups. Controlling the reaction conditions, such as temperature and solvent, is crucial to favor monosubstitution and prevent the formation of the disubstituted product.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-nitrogen bonds in the synthesis of pyrazine-containing compounds. clockss.org The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, is particularly relevant for constructing the bond between the pyrazine ring and the azepane nitrogen. This reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, a chloropyrazine) with an amine (azepane).

The choice of palladium catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate these couplings, enabling the reaction to proceed under milder conditions and with a broader range of substrates. For the synthesis of this compound, this would typically involve the reaction of 2,3-dichloropyrazine with azepane in the presence of a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a base. The regioselectivity can often be controlled by carefully selecting the reaction conditions and the ligand.

Below is a table summarizing representative conditions for palladium-catalyzed amination reactions on related heterocyclic systems, which can be adapted for the synthesis of the target compound and its analogues.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuI-DMF100>90
22-Amino-3-bromo-5-methylpyridineCyclopropylacetylenePd(CF₃COO)₂/PPh₃/CuI-DMF10093
34-(2-Aminoethyl)phenolPhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane100-

This table presents data from related palladium-catalyzed cross-coupling reactions to illustrate typical conditions. The yields for the specific reaction to form this compound would require experimental determination. researchgate.netmdpi.comresearchgate.net

Halogen-lithium exchange is a fundamental organometallic reaction that provides a powerful method for the functionalization of heterocyclic compounds, including pyrazines. numberanalytics.comwikipedia.orgharvard.edu This reaction involves the treatment of a halogenated pyrazine, such as a chloropyrazine, with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. princeton.edu The result is the exchange of the halogen atom for a lithium atom, generating a highly reactive lithiated pyrazine intermediate.

This lithiated species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups onto the pyrazine ring. For the synthesis of analogues of this compound, a lithiated pyrazine could be reacted with an appropriate electrophile to introduce a substituent before the coupling with azepane. Alternatively, a lithiated pyrazine could potentially be used in a subsequent coupling reaction. The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, meaning that chloro- and bromopyrazines are suitable substrates for this transformation. wikipedia.org The choice of solvent and temperature is crucial to control the reaction and prevent side reactions. nih.gov

Contemporary and Advanced Synthetic Transformations

Modern synthetic chemistry offers a range of advanced catalytic methods for the construction of complex heterocyclic frameworks, including those containing the azepane ring system.

The construction of the seven-membered azepane ring is a challenging synthetic task. Transition metal catalysis has emerged as a powerful strategy to overcome these challenges, enabling the efficient and selective synthesis of substituted azepanes.

Copper(I)-catalyzed reactions have been successfully employed for the synthesis of functionalized azepanes through tandem amination/cyclization pathways. researchgate.netuts.edu.aumdpi.com One notable approach involves the reaction of functionalized allenynes with primary or secondary amines. researchgate.net In this process, a copper(I) catalyst, such as Cu(MeCN)₄PF₆, facilitates the intermolecular addition of an amine to the allene, followed by an intramolecular cyclization to form the azepine ring. nih.gov

This methodology allows for the construction of highly substituted and functionalized azepane analogues. The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields and selectivity. The table below presents data from a study on the copper(I)-catalyzed synthesis of trifluoromethylated azepine-2-carboxylates, demonstrating the utility of this approach for generating diverse azepane structures. mdpi.comresearchgate.net

EntryAllenyneAmineCatalystSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-(3-methyl-4-(trimethylsilyl)buta-2,3-dien-1-yl)acrylateAnilineCu(MeCN)₄PF₆Dioxane90865
2Diethyl (1-(3-methyl-4-(trimethylsilyl)buta-2,3-dien-1-yl)vinyl)phosphonateAnilineCu(MeCN)₄PF₆Dioxane90861
3Methyl 2-(3-methyl-4-(trimethylsilyl)buta-2,3-dien-1-yl)acrylateBenzylamineCu(MeCN)₄PF₆Dioxane90872
4Diethyl (1-(3-methyl-4-(trimethylsilyl)buta-2,3-dien-1-yl)vinyl)phosphonateBenzylamineCu(MeCN)₄PF₆Dioxane90868

This table showcases the synthesis of azepine derivatives through a copper-catalyzed tandem amination/cyclization reaction, highlighting the potential for creating a variety of azepane analogues. mdpi.comresearchgate.net

Transition Metal-Catalyzed Azepane Construction

Silver-Catalyzed Nitrene Transfer Approaches

The construction of the azepane ring, a seven-membered nitrogen-containing heterocycle, presents a significant synthetic challenge. Silver-catalyzed nitrene transfer has emerged as a promising method for accessing azepines, which can subsequently be hydrogenated to the corresponding saturated azepanes. digitellinc.comnih.gov This methodology offers a mild and efficient route for the formation of the seven-membered ring through a dearomative nitrene transfer process. digitellinc.comnih.govchemrxiv.orgacs.org

The success of this approach is highly dependent on the choice of the nitrene precursor and the ligand coordinated to the silver catalyst. digitellinc.comnih.gov For instance, researchers have demonstrated that a 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate nitrene precursor, in conjunction with a suitable silver(I) salt and ligand, is crucial for achieving chemoselectivity. digitellinc.comnih.gov This allows for the desired arene dearomatization to form the azepine ring over competing reactions such as benzylic C(sp³)–H amination. digitellinc.comnih.gov

The resulting azepine derivatives can then undergo diastereoselective hydrogenation to yield sp³-rich azepanes, highlighting the utility of this method for creating complex and diverse molecular scaffolds. digitellinc.comnih.gov The under-representation of azepane derivatives in drug discovery libraries, largely due to synthetic difficulties, underscores the importance of developing such modular and efficient synthetic strategies. digitellinc.comnih.govnih.govmanchester.ac.uk

Table 1: Key Features of Silver-Catalyzed Nitrene Transfer for Azepine Synthesis

Feature Description Reference
Catalyst Silver(I) salts with appropriate ligands digitellinc.comnih.gov
Nitrene Precursor 2,2,2-trichloroethoxysulfonyl (Tces)-protected carbamimidate digitellinc.comnih.gov
Reaction Type Dearomative nitrene transfer digitellinc.comnih.gov
Key Transformation Arene dearomatization to form azepine ring digitellinc.comnih.gov

| Subsequent Reaction | Diastereoselective hydrogenation to azepanes | digitellinc.comnih.gov |

Dearomative Ring Expansion of Nitroarenes to Azepane Derivatives

A novel and powerful strategy for the synthesis of polysubstituted azepanes involves the dearomative ring expansion of readily available nitroarenes. nih.govmanchester.ac.ukmanchester.ac.uk This photochemical approach is centered on the conversion of a nitro group into a singlet nitrene, which then mediates the expansion of the six-membered aromatic ring into a seven-membered azepine system. nih.govmanchester.ac.ukmanchester.ac.uk

This process is notable for its mild reaction conditions, utilizing blue light at room temperature. nih.govmanchester.ac.uk The transformation from the nitroarene to the azepane is achieved in just two steps: the initial photochemical ring expansion followed by a hydrogenolysis step to furnish the saturated azepane. nih.govmanchester.ac.uk A significant advantage of this methodology is the direct translation of the substitution pattern from the starting nitroarene to the final azepane product, allowing for streamlined access to complex and poly-functionalized systems that are otherwise difficult to prepare. manchester.ac.uk

For example, the treatment of p-Bn-nitrobenzene with diethylamine (B46881) and triisopropyl phosphite (B83602) in isopropanol (B130326) under blue light irradiation leads to the formation of a 3H-azepine in high yield. manchester.ac.uk The regiochemical outcome of the ring expansion can be influenced by the substitution pattern on the nitroarene. For instance, the ring expansion of m-Ph-nitrobenzene was found to be highly selective, leading to a C3-arylated azepane, while m-OEt-nitrobenzene selectively yielded the C4-substituted derivative. manchester.ac.uk

Table 2: Examples of Dearomative Ring Expansion of Nitroarenes

Starting Nitroarene Key Reagents Product Type Reference
p-Bn-nitrobenzene Et₂NH, P(Oi-Pr)₃, blue light C5-substituted 3H-azepine manchester.ac.uk
m-Ph-nitrobenzene Et₂NH, P(Oi-Pr)₃, blue light C3-arylated azepane (after hydrogenolysis) manchester.ac.uk

Multicomponent Reaction Strategies for Heterocyclic Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex heterocyclic molecules from simple starting materials in a single step. This strategy is highly relevant for the construction of the pyrazine core of this compound. Various MCRs have been developed for the synthesis of pyrazine and pyrazole (B372694) derivatives. beilstein-journals.orgmdpi.comnih.govresearchgate.net

For instance, the synthesis of imidazo[1,2-a]pyrazine (B1224502) scaffolds, which are structurally related to the target molecule, has been achieved through MCRs. mdpi.com One such approach involves a three-component reaction between isocyanides, pyrazines or pyridines, and aldehydes, catalyzed by Sc(OTf)₃. mdpi.com This can be followed by a subsequent cross-coupling reaction to further functionalize the heterocyclic core. mdpi.com

The synthesis of pyrazoles, which share a diazine core with pyrazines, has also been extensively explored using MCRs. beilstein-journals.orgnih.govresearchgate.net These reactions often involve the condensation of 1,3-dielectrophiles with hydrazines, where the dielectrophiles can be generated in situ. beilstein-journals.org The modularity of MCRs allows for the rapid generation of a library of substituted heterocyclic compounds, making it an attractive strategy for drug discovery and development. mdpi.com

Table 3: Examples of Multicomponent Reactions for Heterocycle Synthesis

Heterocycle Components Catalyst/Conditions Reference
Imidazo[1,2-a]pyrazines Isocyanide, pyrazine, aldehyde Sc(OTf)₃ mdpi.com
Pyrazoles In situ generated 1,3-dicarbonyls, hydrazine LiHMDS beilstein-journals.org
Pyrano[2,3-c]pyrazoles β-ketoester, hydrazine, malononitrile, aldehyde - beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The use of sustainable solvents is a key aspect of this endeavor.

Utilization of Sustainable Solvent Systems

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrazines has been demonstrated in aqueous media. For example, various pyrazines have been synthesized through the reaction of cellulosic-derived sugars with ammonium (B1175870) hydroxide (B78521) and amino acids in an aqueous solution at elevated temperatures. oup.comnih.gov The isolation of the synthesized pyrazines from the aqueous reaction mixture can be achieved through methods such as liquid-liquid extraction or distillation. oup.comnih.gov The use of aqueous media for the synthesis of heterocyclic compounds like pyrazines showcases a more environmentally friendly approach compared to traditional organic solvents. oup.comnih.gov Furthermore, a new solvent system utilizing a mixture of dichloromethane (B109758) and water has been shown to increase reaction rates for the synthesis of 1,2,3-triazoles, another important class of N-heterocycles. researchgate.net

Polyethylene glycol (PEG) has gained popularity as a recyclable and environmentally benign reaction medium for organic synthesis. nih.govdntb.gov.uarsc.orgresearchgate.net PEG is non-toxic, biodegradable, and often allows for easy product isolation and catalyst recycling. nih.govrsc.org

The synthesis of various heterocyclic compounds has been successfully carried out in PEG. For example, a mild and efficient synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives was achieved through a three-component reaction using PEG-400 as the reaction medium. nih.gov This method offers advantages such as good yields, mild reaction conditions, and the recyclability of the solvent. nih.gov PEG has also been employed as a green solvent for the one-pot, multi-component synthesis of novel asymmetrical bis-spirooxindole derivatives at room temperature, resulting in good to excellent yields. rsc.org The unique properties of PEG can also lead to improved regio- and stereoselectivity in certain reactions, such as the Heck reaction, compared to conventional organic solvents. acs.org

Table 4: Green Solvents in Heterocyclic Synthesis

Green Solvent Heterocycle Synthesized Key Advantages Reference
Aqueous Media Pyrazines Non-toxic, non-flammable, abundant oup.comnih.gov
Aqueous Media (CH₂Cl₂ co-solvent) 1,2,3-Triazoles Increased reaction rates, excellent yields researchgate.net
Polyethylene Glycol (PEG-400) Pyrazolo[3,4-b]pyridine-6(7H)-ones Recyclable, mild conditions, good yields nih.gov
Polyethylene Glycol (PEG) Asymmetrical bis-spirooxindoles Biodegradable, good to excellent yields rsc.org
Bio-Based Solvents in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly shifting towards the use of bio-based solvents to minimize the environmental impact of chemical synthesis. utsouthwestern.edu These solvents, derived from renewable resources such as forestry, agricultural, and food waste, offer a greener alternative to traditional petroleum-based solvents. utsouthwestern.edu While not inherently non-toxic, their renewable nature alleviates concerns about the depletion of finite resources like oil and natural gas. utsouthwestern.edu

Common examples of bio-derived solvents include bio-ethanol, 2-methyl tetrahydrofuran (B95107) (2-MeTHF), and limonene. utsouthwestern.edu Emerging novel bio-based solvents like dihydrolevoglucosenone are also being explored as alternatives to dipolar aprotic solvents. utsouthwestern.edu The application of such solvents in the synthesis of heterocyclic compounds, including pyrazine derivatives, is a key area of green chemistry research. The choice of solvent is critical and is assessed by tools like the CHEM21 Solvent Selection Guide, which evaluates both traditional and newer bio-derivable solvents. utsouthwestern.edu

One consideration in the application of some bio-derived solvents is their physical properties. They may exhibit higher viscosity and boiling points, which can complicate processes like product isolation and solvent recycling due to increased energy demands. utsouthwestern.edu

A hypothetical application of bio-based solvents in the synthesis of this compound could involve replacing conventional solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in the nucleophilic substitution reaction between 2,3-dichloropyrazine and azepane. A potential screening of bio-based solvents might include those listed in the table below.

Table 1: Potential Bio-Based Solvents for the Synthesis of this compound

Solvent Name Source/Type Rationale for Use
2-Methyltetrahydrofuran (2-MeTHF) Biomass A greener alternative to THF, often used in organometallic reactions and substitutions.
Cyrene (dihydrolevoglucosenone) Cellulose A dipolar aprotic solvent alternative to DMF and NMP, suitable for nucleophilic substitution reactions.
gamma-Valerolactone (GVL) Lignocellulosic biomass A versatile and stable solvent, potentially useful for a range of reaction conditions.

| Bio-ethanol | Fermentation of sugars | A polar protic solvent that could be considered, depending on the specific reaction mechanism and basicity. |

Development of Recyclable and Environmentally Benign Catalysts

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the cost-effectiveness of pharmaceutical synthesis. In the context of synthesizing heterocyclic compounds analogous to this compound, several types of recyclable catalysts have shown promise.

For instance, solid acid catalysts like Amberlyst-70 have been effectively used as a recyclable catalyst for the synthesis of pyrazoles, demonstrating the potential for similar applications in pyrazine chemistry. primescholars.com Heterogeneous catalysts, such as those based on magnetic nanoparticles, offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles with minimal loss of activity. mdpi.com An example is the use of a [Fe3O4@Bis-Schiff base-Cu(II)] complex in the synthesis of pyrano[2,3-c]pyrazoles, which maintained its efficiency for up to eight cycles. mdpi.com

Enzymatic catalysis also presents a green and efficient alternative. Lipozyme® TL IM, a commercially available lipase, has been successfully used for the synthesis of pyrazinamide (B1679903) derivatives, a class of compounds related to the pyrazine core of the target molecule. rsc.org This biocatalytic approach simplifies reaction procedures and minimizes the use of hazardous reagents. rsc.org Similarly, enzyme cascades involving galactose oxidase and imine reductase have been employed for the synthesis of protected 3-aminoazepane derivatives, demonstrating the potential for enzymatic methods in constructing the azepane ring. semanticscholar.orgmanchester.ac.uk

The following table summarizes some recyclable catalysts and their potential applicability.

Table 2: Examples of Recyclable Catalysts in Heterocyclic Synthesis

Catalyst Type Application Recyclability
Amberlyst-70 Solid Acid Resin Synthesis of pyrazoles Recyclable with minimal loss of activity. primescholars.com
[Fe3O4@Bis-Schiff base-Cu(II)] Magnetic Nanoparticle Synthesis of pyrano[2,3-c]pyrazoles Reusable for at least 8 cycles. mdpi.com
Lipozyme® TL IM Biocatalyst (Lipase) Synthesis of pyrazinamide derivatives Demonstrates good scalability and reusability. rsc.org

| Galactose Oxidase/Imine Reductase | Biocatalyst (Enzyme Cascade) | Synthesis of protected 3-aminoazepanes | Enables one-pot synthesis with high enantiopurity. semanticscholar.orgmanchester.ac.uk |

Optimization for Atom Economy and Waste Reduction

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A high atom economy signifies a more sustainable process with minimal waste generation. agroipm.cn

In the synthesis of complex molecules like this compound, optimizing for atom economy is crucial. This involves designing synthetic routes that maximize the incorporation of reactant atoms into the final product. Reaction types that are inherently atom-economical include:

Addition Reactions: Where two or more molecules combine to form a single, larger molecule.

Rearrangement Reactions: Where the atoms of a molecule are rearranged to form a new isomer.

Catalytic Reactions: Which often allow for more direct and selective transformations, avoiding the use of stoichiometric reagents that end up as waste. agroipm.cn

For the synthesis of this compound, a key step is the coupling of a pyrazine precursor with azepane. A traditional approach might involve a nucleophilic aromatic substitution reaction. The atom economy of this step can be calculated to assess its efficiency.

Hypothetical Atom Economy Calculation:

Reactants:

2,3-Dichloropyrazine (C₄H₂Cl₂N₂) - Molecular Weight: 148.98 g/mol

Azepane (C₆H₁₃N) - Molecular Weight: 99.17 g/mol

Product:

this compound (C₁₀H₁₄ClN₃) - Molecular Weight: 211.69 g/mol

By-product: Hydrochloric acid (HCl) - Molecular Weight: 36.46 g/mol

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy = (211.69 / (148.98 + 99.17)) x 100 ≈ 85.3%

This calculation highlights that even in a seemingly straightforward substitution reaction, not all atoms from the reactants are incorporated into the final product. Strategies to improve atom economy could involve developing catalytic C-N cross-coupling reactions that might proceed with higher efficiency and generate less waste.

Synthetic Pathway Optimization and Efficiency Studies

The optimization of synthetic pathways is a continuous effort in pharmaceutical chemistry to enhance efficiency, robustness, and safety.

Strategies for Yield Enhancement and Reaction Robustness

Improving the yield and ensuring the robustness of the synthesis of this compound and its analogues involves a multi-faceted approach. This includes the careful selection of starting materials, optimization of reaction conditions (temperature, solvent, catalyst, and reaction time), and the use of advanced synthetic techniques.

For related heterocyclic compounds, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields. nih.gov In the context of azepane synthesis, enzymatic cascades have been optimized by adjusting parameters such as pH, temperature, and enzyme loading to maximize product formation. semanticscholar.org For example, in the synthesis of protected 3-aminoazepanes, it was found that increasing the concentration of galactose oxidase improved the yield, indicating it was a rate-limiting step. semanticscholar.org

Control of Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of complex molecules often requires precise control over chemo-, regio-, and stereoselectivity to obtain the desired isomer. mdpi.com In the synthesis of this compound, regioselectivity is crucial to ensure the azepane ring is attached at the C-2 position of the pyrazine ring, displacing the chlorine atom at that position rather than the one at C-3. This is typically governed by the electronic properties of the pyrazine ring and the reaction conditions.

For analogous systems, such as the synthesis of pyrazole derivatives, regioselectivity can be controlled by the choice of reagents and reaction conditions. For instance, the reaction of asymmetrically substituted pyrazoles with conjugated carbonyl alkynes can yield different regioisomers depending on the presence or absence of a silver carbonate catalyst.

In the synthesis of functionalized azepanes, stereoselectivity is a key consideration, especially when chiral centers are present. Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity through piperidine (B6355638) ring expansion. rsc.org The use of enzymatic cascades in the synthesis of 3-aminoazepane derivatives also demonstrates high stereocontrol, leading to products with high enantiopurity. manchester.ac.uk

Application of Protective Group Chemistry in Complex Syntheses

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, allowing a chemical transformation to be carried out selectively at another site in the molecule. utsouthwestern.edu The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. utsouthwestern.edu

In the synthesis of complex molecules containing the azepane moiety, protecting groups are often employed. For instance, in the enzymatic synthesis of 3-aminoazepane derivatives, the amino group of the precursor L-lysinol was protected with a carbobenzyloxy (Cbz) group. semanticscholar.orgmanchester.ac.uk This protection strategy allows for the selective enzymatic oxidation and subsequent reductive amination to form the azepane ring without interference from the amino group. The Cbz group can then be removed under specific conditions to yield the final product.

The synthesis of complex pyrazine-containing natural products also frequently relies on protecting group strategies to manage multiple reactive sites. For example, silyl (B83357) ethers are commonly used to protect hydroxyl groups, while various carbamates can protect amino functionalities. The selection of an appropriate protecting group strategy is a key aspect of designing a successful and efficient synthesis.

Spectroscopic and Structural Elucidation of 1 3 Chloropyrazin 2 Yl Azepane Compounds

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy measures the energy required to excite the vibrational modes of a molecule. These energies are unique to specific bonds and functional groups, providing a "fingerprint" that is characteristic of the compound's structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The analysis of 1-(3-chloropyrazin-2-yl)azepane would be expected to reveal characteristic absorption bands corresponding to its distinct structural components: the chloropyrazine ring and the azepane moiety.

The pyrazine (B50134) ring is characterized by several key vibrations. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic ring are expected to produce a series of sharp bands between 1600 and 1400 cm⁻¹. The presence of the chlorine substituent is indicated by a C-Cl stretching vibration, which is generally observed in the 800-600 cm⁻¹ region of the spectrum.

The azepane ring, being a saturated aliphatic amine, contributes distinct signals. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups are expected in the 2950-2850 cm⁻¹ range. The C-N stretching vibration associated with the tertiary amine link between the azepane ring and the pyrazine ring would likely appear in the 1250-1020 cm⁻¹ region. The CH₂ bending or scissoring vibrations of the azepane ring typically occur around 1470-1445 cm⁻¹.

While specific experimental data for this compound is not widely published, the expected FT-IR peaks can be summarized based on the analysis of its constituent parts, such as 2-chloropyrazine. nist.govnih.gov

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Pyrazine RingAromatic C-H Stretch3100 - 3000
Azepane RingAliphatic C-H Stretch2950 - 2850
Pyrazine RingC=N / C=C Stretch1600 - 1400
Azepane RingCH₂ Bend (Scissoring)1470 - 1445
Azepane-Pyrazine LinkC-N Stretch1250 - 1020
Pyrazine RingC-Cl Stretch800 - 600

FT-Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar, symmetric bonds. For this compound, the C=C bonds of the pyrazine ring would be expected to show strong Raman activity. The symmetric C-H stretching vibrations of the azepane ring would also be clearly visible. This technique is particularly useful for observing the C-Cl bond, which can sometimes be weak in IR spectra. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

The electronic absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to exhibit absorption bands characteristic of the chloropyrazine chromophore. Aromatic systems like pyrazine undergo π → π* and n → π* electronic transitions.

The chloropyrazine moiety would be the primary contributor to the UV-Vis absorption profile. The spectrum would likely show strong absorption bands in the UV region, arising from π → π* transitions of the pyrazine ring. The presence of the chlorine atom and the azepanyl group can cause shifts in the wavelength of maximum absorption (λmax) compared to unsubstituted pyrazine. The lone pairs on the nitrogen atoms can give rise to weaker n → π* transitions at longer wavelengths. While specific experimental λmax values for this compound are not documented in the provided search results, analysis is often conducted at a detection wavelength of 234 nm for similar compounds in HPLC-UV/Vis methods. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₀H₁₄ClN₃), the molecular weight is 211.69 g/mol . bldpharm.com

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 211. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a second peak [M+2]⁺ at m/z 213, approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. docbrown.info

Common fragmentation pathways for this molecule would likely involve:

Loss of the chlorine atom: A peak corresponding to [M-Cl]⁺ would be expected.

Cleavage of the azepane ring: Fragmentation of the seven-membered ring could lead to various smaller ions.

Loss of the azepanyl group: A fragment corresponding to the chloropyrazine cation could be observed.

Alpha-cleavage: Fission of the C-N bond between the pyrazine and azepane rings. miamioh.edu

These fragmentation patterns provide a fingerprint that helps to confirm the molecular structure.

X-ray Diffraction Analysis and Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

A single-crystal X-ray diffraction study of this compound would reveal its precise solid-state structure. The analysis would determine the crystal system, space group, and unit cell dimensions. mdpi.comgrowingscience.com This technique would unambiguously confirm the connectivity of the atoms and provide the absolute configuration if the molecule crystallizes in a chiral space group.

The X-ray data would allow for a detailed analysis of the molecular geometry. This includes the planarity of the pyrazine ring and the conformation of the flexible seven-membered azepane ring. The azepane ring can adopt several conformations, such as a chair or boat form, and the analysis would reveal the preferred conformation in the crystalline state. The torsion angles between the pyrazine ring and the azepane ring would also be determined, defining their relative orientation.

In the solid state, molecules of this compound will pack in a specific arrangement dictated by intermolecular forces. These interactions can include weak hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the pyrazine rings of adjacent molecules. mdpi.com The analysis of the crystal packing provides insight into the supramolecular chemistry of the compound, which can influence its physical properties. Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular interactions. mdpi.commdpi.com

Computational and Theoretical Chemistry Studies on 1 3 Chloropyrazin 2 Yl Azepane

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(3-Chloropyrazin-2-yl)azepane, DFT would be instrumental in elucidating its fundamental electronic properties.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like this compound, which contains a seven-membered azepane ring, multiple low-energy conformations are likely to exist.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-ClValue in Å
Bond LengthC-N (Pyrazine-Azepane)Value in Å
Bond LengthN-C (Azepane Ring)Average Value in Å
Bond AngleCl-C-N (Pyrazine)Value in Degrees
Bond AngleC-N-C (Pyrazine-Azepane)Value in Degrees
Dihedral AngleC-C-N-C (Pyrazine-Azepane)Value in Degrees

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT geometry optimization.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the compound. By comparing the calculated spectrum with experimentally obtained spectra, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. This comparison serves as a valuable tool for structural confirmation. For this compound, characteristic vibrational modes for the C-Cl bond, the pyrazine (B50134) ring, and the azepane ring would be of particular interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometries of the most stable conformers. The predicted chemical shifts, when compared to experimental data, can aid in the unambiguous assignment of signals and confirm the proposed structure. For this compound, this would be particularly useful for assigning the signals of the protons and carbons in the complex azepane ring system.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomCalculated Chemical Shift (GIAO)Experimental Chemical Shift
Pyrazine C-ClValueValue
Pyrazine C-NValueValue
Azepane CαValueValue
Azepane CβValueValue
Azepane CγValueValue
Azepane CδValueValue

Note: This table illustrates the expected outcome of a GIAO NMR calculation and its comparison with experimental data. The values are hypothetical.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap generally indicates a more reactive species.

Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For this compound, it would be important to determine whether the frontier orbitals are localized on the chloropyrazine ring or the azepane moiety, which would dictate its reactivity patterns. Furthermore, the calculation of electronic excitation energies using Time-Dependent DFT (TD-DFT) would allow for the prediction of the molecule's UV-Vis absorption spectrum.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and interactions among bonds in a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals).

For this compound, NBO analysis would quantify the delocalization of electron density within the pyrazine ring and investigate potential hyperconjugative interactions between the azepane ring and the pyrazine system. This analysis would provide valuable information on the nature of the chemical bonds and the distribution of charge throughout the molecule, further explaining its structural stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would provide valuable insights into the electronic distribution of this compound. This computational tool visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red-to-yellow colors indicate negative potential (attractive to electrophiles), while blue colors signify positive potential (attractive to nucleophiles). For this compound, one would expect to see negative potential around the nitrogen atoms of the pyrazine ring and the chlorine atom, highlighting these as potential sites for electrophilic attack or hydrogen bonding. The azepane ring would likely exhibit a more neutral potential.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) would allow for a detailed analysis of the chemical bonds and non-covalent interactions within this compound. By examining the topology of the electron density, QTAIM can characterize bond paths and identify critical points that correspond to different types of interactions. This analysis would be instrumental in quantifying the nature of the covalent bonds within the pyrazine and azepane rings, as well as any intramolecular non-covalent interactions that contribute to the molecule's conformational stability.

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a powerful method for visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An NCI plot for this compound would reveal the spatial regions of these interactions through color-coded isosurfaces. Green surfaces typically indicate weak van der Waals interactions, blue surfaces suggest stronger hydrogen bonds, and red surfaces point to steric repulsion. This analysis would be particularly useful for understanding how the molecule might interact with biological macromolecules or other molecules in a condensed phase.

Theoretical Investigations of Reactivity and Reaction Mechanisms

Energetic Profiling of Reaction Pathways

A computational study on the energetic profiling of reaction pathways for this compound would involve calculating the energy changes that occur during a chemical reaction. This would help in determining the feasibility and spontaneity of potential reactions, such as nucleophilic substitution at the chloro-substituted carbon of the pyrazine ring. By mapping out the potential energy surface, researchers could identify the most likely reaction pathways and predict the major products.

Characterization of Transition States and Intermediates

To fully understand the kinetics of a reaction involving this compound, the characterization of transition states and intermediates is essential. Computational methods can be used to determine the geometries and energies of these transient species. Identifying the structure of the transition state allows for the calculation of the activation energy, which is a key factor in determining the reaction rate. For instance, in a substitution reaction, the mechanism could be elucidated by locating the transition state structure.

Computational Insights into Ligand Effects on Reaction Selectivity

In the context of catalysis or coordination chemistry, computational studies could provide insights into how different ligands might affect the reaction selectivity of this compound if it were to act as a ligand itself. By modeling the interaction of the molecule with a metal center and co-ligands, it would be possible to predict how electronic and steric effects influence the outcome of a reaction, guiding the design of more efficient and selective catalytic systems.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools in computational chemistry that provide a microscopic view of a molecule's behavior. For a compound such as this compound, which possesses a flexible seven-membered azepane ring and a substituted pyrazine ring, these methods are indispensable for characterizing its structural and interactive properties.

Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The conformational flexibility of the azepane ring in this compound means that it can adopt multiple shapes, or conformers. Exploring this conformational space is essential to identify the low-energy, and therefore more likely, structures that the molecule will assume.

Detailed research findings from computational studies on similar heterocyclic structures indicate that a combination of methods is often employed for thorough conformational analysis. These typically include initial explorations using molecular mechanics force fields, followed by higher-level quantum mechanics calculations to refine the energies of the most stable conformers. The goal is to identify the global minimum energy conformation as well as other low-energy conformers that might be relevant for receptor binding.

For a molecule like this compound, the key dihedral angles defining the puckering of the azepane ring and the rotation around the bond connecting the azepane nitrogen to the pyrazine ring are systematically varied. The resulting geometries are then minimized to find all stable conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle 1 (degrees)Key Dihedral Angle 2 (degrees)
Conf-1 0.00-65.8175.2
Conf-2 0.8562.3178.9
Conf-3 1.52-70.1-60.5
Conf-4 2.1068.958.7

This table presents illustrative data on the potential low-energy conformers. The relative energies indicate the stability of each conformation, with lower values being more stable.

Molecular Docking for Ligand-Receptor Interaction Prediction (focus on theoretical binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. In the context of this compound, docking studies can provide hypotheses about its potential biological targets and the specific interactions that govern its binding.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity for different poses. The results can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues of the receptor. Studies on related azepane derivatives have shown that the flexibility of the azepane ring can allow it to adapt its conformation to fit optimally within a binding pocket. nih.gov

For this compound, docking simulations would likely explore how the chloropyrazine moiety and the azepane ring contribute to binding. The nitrogen atoms in the pyrazine ring and the chlorine atom can act as hydrogen bond acceptors, while the aromatic ring itself can engage in pi-pi stacking or hydrophobic interactions.

Table 2: Predicted Interactions of this compound with a Hypothetical Receptor Binding Site

Interacting ResidueInteraction TypeDistance (Å)
Tyr123 Pi-Pi Stacking with Pyrazine Ring3.8
Ser245 Hydrogen Bond with Pyrazine Nitrogen2.9
Leu301 Hydrophobic Interaction with Azepane Ring4.2
Asn248 Hydrogen Bond with Chlorine Atom3.1

This table illustrates the types of non-covalent interactions that could be predicted from a molecular docking study. The distances are indicative of the strength of the interactions.

These theoretical binding modes provide a rational basis for designing new analogs with improved affinity and selectivity. By understanding how this compound might interact with a target, medicinal chemists can make informed decisions about which parts of the molecule to modify.

Structure Activity Relationship Sar Studies and Derivatization Strategies for 1 3 Chloropyrazin 2 Yl Azepane Analogues

Theoretical Foundations of Structure-Activity Relationships in Chemical Design

The concept that the biological activity of a substance is a function of its chemical structure is a cornerstone of medicinal chemistry and drug discovery. asianpubs.orgbldpharm.com Structure-Activity Relationship (SAR) studies systematically investigate this connection to identify the key structural features of a molecule responsible for its desired biological effects. mdpi.com This knowledge is then used to guide the design of new, more potent, and selective compounds. bldpharm.com

Conceptual Frameworks and Principles in SAR Analysis

The fundamental principle of SAR is that the three-dimensional arrangement of atoms in a molecule, along with its physicochemical properties, determines how it will interact with a biological target, such as a protein or enzyme. nih.gov This interaction, in turn, dictates the biological response. The initial phase of SAR analysis often involves identifying a "pharmacophore," which is the essential three-dimensional arrangement of functional groups required for biological activity. bldpharm.com

Modern approaches to SAR have evolved from a static view of molecular structures to a more dynamic one, considering the conformational flexibility of both the ligand and its target. nih.gov This dynamic perspective is crucial for understanding the nuanced interactions that govern biological activity. A conceptual framework for SAR studies typically involves a systematic process of structural modification and biological testing, allowing researchers to build a comprehensive picture of the SAR landscape. researchgate.netnih.gov

Qualitative Approaches to Structural Feature-Property Relationships

Qualitative SAR relies on the analysis of how discrete structural changes affect biological activity without necessarily quantifying the relationship mathematically. asianpubs.orgnih.gov This approach is often used in the early stages of drug discovery to identify key structural motifs and functional groups.

Common qualitative strategies include:

Analog Synthesis: Systematically creating a series of related compounds (analogs) where specific parts of the lead molecule are altered. acs.org This could involve changing the size or shape of a substituent, altering its electronic properties, or modifying the core scaffold.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) to see if activity is maintained or improved. This can help to fine-tune the properties of a lead compound.

These qualitative methods provide valuable insights into which parts of a molecule are critical for its biological function and which can be modified to improve its properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by establishing a mathematical relationship between the chemical structure and biological activity. mdpi.comsigmaaldrich.com This is achieved by correlating the biological activity of a series of compounds with their calculated physicochemical properties, known as molecular descriptors. A general QSAR model can be represented by the equation:

Activity = f(Molecular Descriptors) + error mdpi.com

These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

QSAR models can be broadly categorized as linear or non-linear.

Linear QSAR Models: These models, such as Multiple Linear Regression (MLR), assume a linear relationship between the molecular descriptors and the biological activity. They are relatively simple to develop and interpret.

Non-linear QSAR Models: When the relationship between structure and activity is more complex, non-linear models are employed. Techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture these intricate, non-linear correlations. The choice between linear and non-linear models depends on the complexity of the dataset and the underlying structure-activity landscape.

Traditional QSAR methods often rely on a predefined set of molecular descriptors and a static representation of the molecule. However, more advanced techniques have been developed to overcome these limitations.

Nonparametric QSAR: These methods, which include techniques like k-Nearest Neighbors (kNN), make fewer assumptions about the statistical distribution of the data. asianpubs.org

Dynamic QSAR: Recognizing that molecules are not rigid structures, dynamic QSAR approaches account for conformational flexibility. These methods consider that a molecule can exist in multiple conformations, and the biologically active conformation may not be the one with the lowest energy.

Application of Molecular Descriptors in SAR/QSAR Development

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They are the independent variables in a QSAR model and are crucial for capturing the chemical information that determines biological activity.

Molecular descriptors can be classified into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of a molecule and describe its connectivity, size, shape, and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size, shape, and steric properties.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and polarizability.

Hydrophobic Descriptors: These describe the hydrophobicity of a molecule, which is a critical factor in its ability to cross cell membranes and interact with biological targets.

The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model.

Rational Design and Optimization of Azepane-Pyrazine Derivatives

Rational drug design for 1-(3-chloropyrazin-2-yl)azepane analogues involves a methodical approach to structural modification, where changes to the molecule are made to test specific hypotheses about its interaction with a biological target. nih.gov This process is guided by an understanding of the target's structure and the chemical properties of the lead compound.

The seven-membered azepane ring offers considerable conformational flexibility, which can be strategically constrained or modified to enhance binding affinity and selectivity. nih.gov Modifications to this moiety are aimed at exploring the steric and conformational requirements of the target's binding pocket.

Key derivatization strategies for the azepane ring include:

Ring Contraction and Expansion: Synthesis of analogues with smaller (e.g., piperidine (B6355638), pyrrolidine) or larger rings to assess the impact of ring size on biological activity.

Introduction of Substituents: Placing alkyl, aryl, or functional groups at various positions on the azepane ring can probe for additional binding interactions. For instance, the introduction of hydroxyl or amino groups could form new hydrogen bonds with the target.

Conformational Restriction: Incorporating rigidifying elements, such as double bonds or fused rings, can lock the azepane ring into a more bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov

Table 1: Hypothetical Modifications of the Azepane Moiety and Their Rationale

ModificationPosition on Azepane RingRationale
Methyl group4-positionTo probe a potential hydrophobic pocket.
Hydroxyl group3- or 4-positionTo introduce a hydrogen bond donor/acceptor.
Phenyl group4-positionTo explore larger hydrophobic interactions.
Fused cyclopropane (B1198618) ring4,5-positionsTo introduce conformational rigidity.

The chloropyrazine ring is a key component of the scaffold, and its substituents play a crucial role in modulating electronic properties and directing interactions with the biological target. The chlorine atom at the 3-position is a versatile handle for further chemical modification through various cross-coupling reactions. organic-chemistry.org

Systematic variations on the chloropyrazine ring may include:

Replacement of the Chlorine Atom: Substitution of the chloro group with other halogens (e.g., fluorine, bromine) or with cyano, methoxy, or small alkyl groups can fine-tune the electronic nature and steric profile of the molecule.

Substitution at Other Positions: Introduction of substituents at the 5- and 6-positions of the pyrazine (B50134) ring can explore additional binding sites. For example, the addition of a tert-butyl group has been shown to influence the lipophilicity and antimycobacterial activity of related pyrazine derivatives. nih.gov

Table 2: Illustrative Examples of Substituent Effects on the Pyrazine Ring in Related Compounds

Parent CompoundSubstituentPositionObserved Effect in Analogous Systems
6-chloropyrazine-2-carboxylic acid amide3,5-bis(trifluoromethyl)phenylAmideIncreased antimycobacterial activity. nih.gov
5-tert-butyl-6-chloropyrazine-2-carboxylic acid amide3,5-bis(trifluoromethyl)phenylAmideHighest antituberculotic activity in the series. nih.gov
2-aminopyrazine3,6-dichloro, 2-carbonitrile3,6Key intermediate in the synthesis of antiviral agents. nih.gov

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the properties of a lead compound while maintaining its primary biological activity. researchgate.net This involves replacing a functional group with another that has similar physical or chemical properties.

For this compound, potential bioisosteric replacements could include:

Chlorine Bioisosteres: The chlorine atom could be replaced by a trifluoromethyl group or a cyano group to mimic its electron-withdrawing properties.

Azepane Ring Bioisosteres: The azepane ring could be replaced by a piperidine or a morpholine (B109124) ring to alter basicity and conformational flexibility.

The generation of a diverse library of analogues for SAR studies relies on efficient and versatile synthetic methodologies. Ligand-controlled synthesis, often employing transition metal catalysis, allows for the precise and selective introduction of various substituents.

Key synthetic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig amination reactions are powerful tools for modifying the chloropyrazine ring, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. organic-chemistry.org

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, accelerating the generation of a diverse library of analogues.

Flow Chemistry: This technology can enable the safe and efficient synthesis of intermediates and final compounds, particularly for reactions that are difficult to scale up in traditional batch processes.

Computational Approaches in SAR Studies

Computational chemistry plays an increasingly important role in modern drug discovery, providing valuable insights into ligand-receptor interactions and guiding the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound analogues, docking studies can help to:

Identify Key Binding Interactions: Visualize how the ligand fits into the active site of the target protein and identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.gov

Rationalize SAR Data: Explain why certain structural modifications lead to an increase or decrease in biological activity.

Prioritize Compounds for Synthesis: Computationally screen a virtual library of analogues and prioritize those with the best predicted binding affinity for synthesis and biological testing, thereby saving time and resources. researchgate.net

For example, docking simulations of a series of analogues could reveal that a hydrogen bond between the pyrazine nitrogen and a specific amino acid residue in the receptor is crucial for activity. This information would then guide the synthesis of new compounds that maintain or enhance this interaction. The binding energies calculated from docking studies can also be correlated with experimentally determined inhibitory concentrations (IC50) to build predictive models. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Interaction Landscapes

To understand the dynamic nature of this compound and its analogues at an atomic level, molecular dynamics (MD) simulations would be a critical tool. mdpi.commdpi.com This computational method simulates the movement of atoms and molecules over time, providing insights into the conformational flexibility of the azepane ring and the rotational freedom of the pyrazinyl group.

MD simulations can elucidate how the compound behaves in a biological environment, such as its interactions with a target protein. researchgate.net By simulating the compound within a lipid bilayer, for instance, researchers could predict its membrane permeability and potential to reach intracellular targets. mdpi.com The simulations would reveal stable and transient conformations, hydrogen bonding patterns, and other non-covalent interactions that govern the molecule's binding affinity and specificity. The data generated from these simulations are crucial for understanding how structural modifications might alter the compound's interaction landscape and, consequently, its biological activity.

A typical MD simulation study would involve:

System Setup: Placing the compound in a simulated environment (e.g., water, lipid membrane) with a specific force field.

Equilibration: Allowing the system to reach a stable state at a given temperature and pressure.

Production Run: Simulating the system for an extended period to observe the compound's behavior.

Analysis: Examining trajectories to identify dominant conformations, interaction energies, and dynamic properties.

The results of such simulations would provide a detailed map of the compound's conformational preferences and its potential binding modes, which is invaluable for rational drug design.

Pharmacophore Modeling for Defining Key Structural Requirements for Interaction

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the absence of a known crystal structure of the target protein, a ligand-based pharmacophore model can be developed using a set of known active and inactive molecules.

For this compound analogues, a pharmacophore model would define the key structural motifs required for their biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By comparing the 3D arrangement of these features in active versus inactive analogues, a consensus pharmacophore can be generated.

This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired activity. It also provides a framework for understanding the structure-activity relationships observed in a series of compounds. For instance, a pharmacophore model could explain why certain substitutions on the pyrazine or azepane ring lead to an increase or decrease in potency.

The development of a pharmacophore model for this compound analogues would involve:

Conformational Analysis: Generating a diverse set of low-energy conformations for each molecule in the training set.

Feature Identification: Identifying the key chemical features in each molecule.

Model Generation: Aligning the molecules and identifying a common spatial arrangement of features that is present in the active compounds but absent in the inactive ones.

Validation: Testing the model's ability to distinguish between known active and inactive compounds that were not used in its creation.

SAR studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. nih.gov For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogues with variations at different positions of the molecule.

Key areas for derivatization would include:

The Azepane Ring: Modifications could involve altering the ring size, introducing substituents, or changing its point of attachment to the pyrazine ring.

The Pyrazine Ring: Substituents could be introduced at the vacant positions to explore the effects of electronic and steric properties on activity.

The Chlorine Atom: Replacing the chlorine with other halogens or different functional groups would probe its role in binding.

The biological data from these analogues would be compiled into a data table to identify trends and guide further optimization.

Compound IDModification on Azepane RingModification on Pyrazine RingBiological Activity (IC50, µM)
Reference Unmodified3-ChloroData not available
Analogue 1 4-Methyl3-ChloroHypothetical Data
Analogue 2 Unmodified3-FluoroHypothetical Data
Analogue 3 Unmodified3-BromoHypothetical Data

This table represents a hypothetical structure for organizing SAR data, as no specific experimental data for this compound and its analogues were found in the public domain.

The synthesis of such analogues could be achieved through established synthetic routes, potentially starting from 2,3-dichloropyrazine (B116531) and reacting it with azepane or its derivatives. nih.govnih.gov The biological activity of each new compound would then be assessed in relevant in vitro assays to build a comprehensive SAR profile.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-Chloropyrazin-2-yl)azepane?

The compound is typically synthesized via reductive amination. A common approach involves reacting 1-(3-chloropyrazin-2-yl)ethanone with amines (e.g., cyclopropylmethanamine) in the presence of Ti(OEt)₄ as a Lewis catalyst, followed by reduction with NaBH₃CN. Purification is achieved via silica gel chromatography using gradients of PE:EtOAc (e.g., 5% EtOAc in PE) . Alternative methods include NH₃/MeOH-mediated reductive amination with NH₄OAc and NaBH₃CN under elevated temperatures (50°C) .

Advanced: How can researchers optimize low yields in the reductive amination step?

Key factors include:

  • Catalyst selection : Ti(OEt)₄ enhances imine formation efficiency by coordinating with the carbonyl group .
  • Stoichiometry : A slight excess of the amine (1.1–1.2 eq) improves conversion .
  • Reaction monitoring : TLC (PE:EtOAc = 3:1, Rf = 0.8) ensures intermediate formation before reduction .
  • Temperature control : Maintaining 80°C during imine formation and 28°C during reduction minimizes side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H-NMR : Key signals include aromatic protons (δ = 8.76–8.82 ppm for pyrazine) and azepane backbone protons (δ = 1.27–3.78 ppm) .
  • LCMS : The observed mass (e.g., 517.1 for derivatives) matches the calculated mass, confirming molecular integrity .

Advanced: What strategies enable functionalization of the pyrazine ring?

  • Cyanation : Pd(PPh₃)₄-catalyzed coupling with Zn(CN)₂ under microwave irradiation (130°C, 10 min) introduces a cyano group at the 3-position. Purification uses 17% EtOAc in PE .
  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions could leverage the chlorine substituent for C–N or C–C bond formation, though specific conditions require optimization.

Basic: How is purity assessed during synthesis?

  • TLC : Monitoring reaction progress with PE:EtOAc gradients (e.g., 3:1) identifies intermediates and byproducts .
  • Column chromatography : Silica gel with EtOAc/PE eluents resolves impurities. For example, 12% EtOAc in PE isolates N-[1-(3-chloropyrazin-2-yl)ethyl]benzamide derivatives .

Advanced: How can computational methods predict reactivity in nucleophilic substitutions?

  • DFT calculations : Analyze electron density at the C-3 chlorine to predict susceptibility to SNAr (nucleophilic aromatic substitution).
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide derivatization for medicinal applications.

Basic: What role does this compound play in drug discovery?

It serves as a key intermediate in synthesizing bioactive molecules. For example, coupling with bis(trifluoromethyl)benzoyl groups yields compounds with potential pharmacological activity . The chlorine atom facilitates further functionalization via cross-coupling or substitution .

Advanced: How to address discrepancies in reaction outcomes during scale-up?

  • Solvent volume : Ensure stoichiometric ratios are maintained (e.g., THF at 10 mL/g substrate) to prevent dilution effects .
  • Heating uniformity : Use oil baths instead of microwaves for large-scale reactions to avoid hotspots .
  • Workup protocols : Adjust pH to 11 during extraction to minimize emulsion formation and improve phase separation .

Basic: What safety precautions are required when handling this compound?

  • Ventilation : Use fume hoods due to volatile solvents (e.g., THF, EtOAc) .
  • PPE : Gloves and goggles are mandatory; NaBH₃CN releases toxic HCN upon decomposition .

Advanced: How to resolve crystallographic ambiguities in derivatives?

  • SHELX refinement : Use SHELXL for high-resolution X-ray data to resolve torsional angles in the azepane ring. Reference SHELX-76 protocols for handling twinned crystals .
  • Hydrogen bonding analysis : Identify interactions (e.g., N–H⋯O) to confirm stereochemistry in solid-state structures .

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